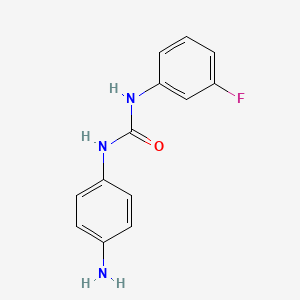
1-(4-Aminophenyl)-3-(3-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)-3-(3-fluorophenyl)urea is a useful research compound. Its molecular formula is C13H12FN3O and its molecular weight is 245.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Aminophenyl)-3-(3-fluorophenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure, characterized by an amine and a fluorine substitution on phenyl groups, suggests interactions with various biological targets, particularly in the context of cancer treatment and other diseases.
Chemical Structure and Properties
The molecular formula of this compound is C13H12F N3O, with a molecular weight of approximately 227.25 g/mol. The presence of the fluorine atom is significant as it can enhance metabolic stability and binding affinity compared to other halogenated variants.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It is believed to interact with specific enzymes or receptors, potentially inhibiting their activity by binding to active sites. This could modulate various signaling pathways within cells, which is crucial in conditions like cancer where these pathways are often dysregulated .
- Antiproliferative Activity : Studies have shown that similar urea derivatives exhibit significant antiproliferative effects against various cancer cell lines, including A549 and HCT-116 . The compounds demonstrate IC50 values indicating their potency in inhibiting cell proliferation.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings from related studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 | 5.0 | HDAC inhibition |
| Study B | HCT-116 | 3.9 | Apoptosis induction |
| Study C | PC-3 | 2.5 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the effectiveness of urea derivatives in clinical settings:
- Case Study 1 : A study involving a series of urea derivatives showed that compounds structurally similar to this compound exhibited potent cytotoxic activity against hematological tumor cells. The findings suggested that these compounds could serve as potential candidates for further development as anticancer agents .
- Case Study 2 : In another investigation focused on antiproliferative activity, researchers synthesized a new series of urea derivatives that demonstrated significant inhibition of cancer cell growth, with some compounds achieving IC50 values comparable to established drugs like Sorafenib .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the phenyl rings significantly influence the biological activity of urea derivatives. For instance:
- The introduction of electron-withdrawing groups (like fluorine) generally enhances biological activity by improving binding interactions with target proteins.
- Variations in substituents on the phenyl rings can lead to differing levels of potency and selectivity towards specific cancer types.
Propriétés
IUPAC Name |
1-(4-aminophenyl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-9-2-1-3-12(8-9)17-13(18)16-11-6-4-10(15)5-7-11/h1-8H,15H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGOQKTTZQTPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














